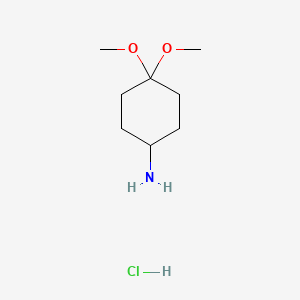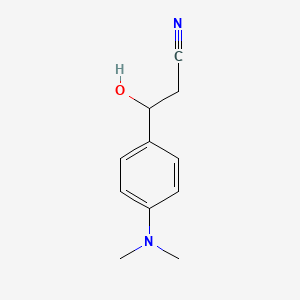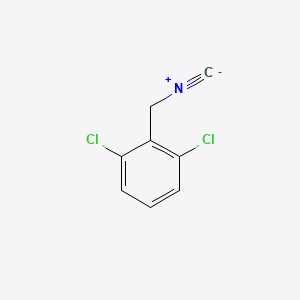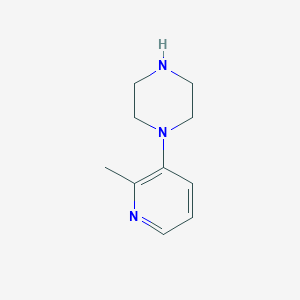
4-(4-tert-butylphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-Butylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the tert-butylphenyl group at the 4-position of the imidazole ring imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-tert-butylbenzaldehyde with glyoxal and ammonia or an ammonium salt in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods is crucial in scaling up the production process.
化学反応の分析
Types of Reactions
4-(4-tert-Butylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Imidazolines and other reduced derivatives.
Substitution: Various substituted imidazoles and phenyl derivatives.
科学的研究の応用
4-(4-tert-Butylphenyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(4-tert-butylphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, affecting catalytic processes. The tert-butylphenyl group can influence the compound’s lipophilicity and membrane permeability, impacting its biological activity.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the imidazole ring.
1H-Imidazole: Lacks the tert-butylphenyl group but contains the imidazole ring.
4-tert-Butylbenzaldehyde: Precursor in the synthesis of 4-(4-tert-butylphenyl)-1H-imidazole.
Uniqueness
This compound is unique due to the combination of the tert-butylphenyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
5-(4-tert-butylphenyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3,(H,14,15) |
InChIキー |
HDXUCBPNAZOBIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



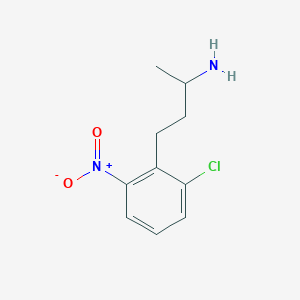
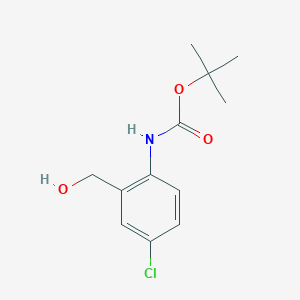
![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)



